molecular formula C11H8IN5 B5795776 N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5795776
M. Wt: 337.12 g/mol
InChI Key: QSDMHOAEIDKWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as 4-iodo-PD or 4-IPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of various enzymes involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including cyclin-dependent kinases and histone deacetylases. It has also been found to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several advantages for lab experiments. It is readily available and can be synthesized using an efficient and high-yielding method. It has also been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One area of research is the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of research is the investigation of its potential applications in the treatment of viral infections, such as COVID-19. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the reaction of 4-iodoaniline with 5-amino-1H-pyrazolo[3,4-d]pyrimidine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of the desired product. This method has been found to be efficient and yields high purity of the product.

Scientific Research Applications

N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory and anti-viral properties.

properties

IUPAC Name

N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN5/c12-7-1-3-8(4-2-7)16-10-9-5-15-17-11(9)14-6-13-10/h1-6H,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDMHOAEIDKWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=NN3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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